2,4,5-Trichloroisophthalonitrile
Overview
Description
2,4,5-Trichloroisophthalonitrile is an organic compound with the molecular formula C8HCl3N2. It is a derivative of isophthalonitrile, where three chlorine atoms are substituted at the 2, 4, and 5 positions of the benzene ring. This compound is known for its applications in various fields, particularly in the synthesis of other chemical compounds and as an intermediate in the production of fungicides.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5-Trichloroisophthalonitrile can be synthesized through several methods. One common method involves the chlorination of isophthalonitrile. The reaction typically occurs in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in reactors designed to handle the corrosive nature of chlorine gas. The process is optimized to ensure high yields and purity of the final product. The reaction mixture is then subjected to purification steps, such as distillation or recrystallization, to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloroisophthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Products with various functional groups replacing the chlorine atoms.
Reduction: Amines derived from the reduction of nitrile groups.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2,4,5-Trichloroisophthalonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and agrochemicals.
Industry: Utilized in the production of fungicides and other agrochemicals, as well as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,5-Trichloroisophthalonitrile involves its interaction with cellular components. In the case of its use as a fungicide, it reacts with cellular thiols and inhibits fungal respiration by disrupting the electron transport chain. This leads to the inhibition of fungal growth and proliferation. The compound’s molecular targets include enzymes involved in cellular respiration and other metabolic pathways.
Comparison with Similar Compounds
2,4,5-Trichloroisophthalonitrile can be compared with other chlorinated isophthalonitriles, such as:
2,4,6-Trichloroisophthalonitrile: Similar in structure but with chlorine atoms at different positions, leading to different chemical properties and reactivity.
2,5-Dichloroisophthalonitrile: Lacks one chlorine atom compared to this compound, resulting in different reactivity and applications.
2,4-Dichloroisophthalonitrile: Another derivative with two chlorine atoms, used in different chemical syntheses and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2,4,5-trichlorobenzene-1,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl3N2/c9-6-1-4(2-12)7(10)5(3-13)8(6)11/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTVBOHNZPIICP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HCl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177591 | |
Record name | 2,4,5-Trichloroisophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23039-03-4 | |
Record name | 2,4,5-Trichloroisophthalonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023039034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,5-Trichloroisophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-TRICHLOROISOPHTHALONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDT158V252 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4,5-Trichloroisophthalonitrile in the context of cranberry farming?
A1: this compound is a significant degradation product of the fungicide chlorothalonil, commonly used in cranberry bogs to control fungal diseases. Research indicates that this compound, along with other chlorothalonil metabolites, persists in the bog environment, being detected in soil samples even at fruit harvest. [] This persistence raises concerns about potential long-term environmental impacts and the possible accumulation of these compounds in the ecosystem.
Q2: How is this compound typically detected and quantified in environmental samples?
A2: While the provided research doesn't specify the exact analytical method used to detect this compound, it highlights that this compound, previously unidentified in cranberry bogs, was successfully identified alongside other chlorothalonil metabolites. [] This finding suggests the use of advanced analytical techniques, potentially including gas chromatography or liquid chromatography coupled with mass spectrometry (GC/MS or LC/MS), to separate, identify, and quantify these compounds in complex environmental matrices.
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